(4-Pentylphenyl)(quinolin-4-yl)methanone
CAS No.: 1706429-85-7
Cat. No.: VC2734993
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706429-85-7 |
|---|---|
| Molecular Formula | C21H21NO |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (4-pentylphenyl)-quinolin-4-ylmethanone |
| Standard InChI | InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3 |
| Standard InChI Key | QTOMOIDKYWHUGQ-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Introduction
Synthesis
The synthesis of such ketones often involves Friedel-Crafts acylation or similar methods:
-
Starting Materials:
-
4-pentylaniline or 4-pentylbenzene.
-
Quinolin-4-carboxylic acid chloride or quinolin-4-aldehyde.
-
-
Reagents and Conditions:
-
Use of Lewis acids like AlCl for Friedel-Crafts reactions.
-
Alternatively, coupling reactions using palladium catalysts could be employed.
-
Pharmaceutical Relevance
Compounds containing quinoline and phenyl groups often exhibit biological activities:
-
Anticancer Activity: Quinoline derivatives are known for their ability to inhibit topoisomerases or tubulin polymerization, making them potential antimitotic agents .
-
Antimicrobial Properties: Quinoline-based compounds have been studied for their antibacterial and antimalarial activities .
-
Anti-inflammatory Effects: The combination of aromatic systems in such compounds may interact with enzymes involved in inflammation.
Material Science
Aromatic ketones like this compound may have applications in:
-
Organic Electronics: Quinoline derivatives are used in OLEDs and other optoelectronic devices due to their electron-rich nature.
-
Dyes and Pigments: The extended conjugation may allow for use as chromophores.
Table 1: Comparison with Related Compounds
Structural Modifications
-
Substituting the pentyl chain with other alkyl or functional groups could improve solubility or target specificity.
-
Adding electron-withdrawing/donating groups on the quinoline ring could modulate biological activity.
Biological Testing
-
Screening for anticancer activity using in vitro assays (e.g., MTT assay against cancer cell lines).
-
Evaluating antimicrobial properties against bacterial and fungal strains.
Computational Studies
-
Molecular docking to predict binding affinity to biological targets like enzymes or receptors.
-
ADMET profiling to assess drug-likeness and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume